2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide
Description
This compound features a conjugated α,β-unsaturated cyanoenamide backbone with a 1-methylimidazole substituent at the β-position and an N-(2-phenylethyl) group.
Properties
IUPAC Name |
2-cyano-3-(1-methylimidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-20-11-15(19-12-20)9-14(10-17)16(21)18-8-7-13-5-3-2-4-6-13/h2-6,9,11-12H,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRADRODNHJZMAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 242.28 g/mol. Its structural features include a cyano group, an imidazole ring, and a phenylethyl moiety, which are pivotal for its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of anti-inflammatory and anticancer properties. Below is a summary of key findings from various studies.
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The mechanism involves the modulation of pro-inflammatory cytokines and mediators:
- Cytokine Inhibition : The compound has shown the ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro, indicating a potential for reducing inflammation in various models .
- In Vivo Efficacy : In animal models, administration of the compound resulted in reduced paw edema in CFA-induced inflammation models, demonstrating its effectiveness comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
Emerging research suggests that this compound may also possess anticancer properties:
- Cell Viability Assays : In vitro studies using various cancer cell lines have indicated that the compound can induce apoptosis in cancer cells without significant cytotoxicity to normal cells .
- Mechanistic Insights : The anticancer activity may be attributed to the induction of cell cycle arrest and modulation of apoptosis-related proteins, although further detailed studies are necessary to elucidate these pathways fully .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated significant reduction in IL-1β and TNFα levels; effective in CFA-induced paw edema model. |
| Study 2 | Anticancer potential | Induced apoptosis in cancer cell lines; minimal cytotoxicity observed in normal cells. |
| Study 3 | Mechanistic studies | Suggested modulation of apoptosis-related pathways; further research required for detailed mechanisms. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonamide-Linked Cyanoenamides
Compounds such as 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) and 2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) () share the cyanoenamide core but differ in substituents. Key comparisons include:
- Synthetic Yields : The target compound’s synthesis yield is unspecified, but 5b and 5c were synthesized with 90% and 63% yields, respectively, using optimized protocols .
- Melting Points : Higher melting points for 5b (292°C) and 5c (286°C) suggest greater crystallinity due to sulfonamide hydrogen bonding, whereas the target compound’s imidazole and phenylethyl groups may reduce packing efficiency .
Morpholine/Nitro-Substituted Analogs
lists 2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide, which shares the cyanoenamide motif but includes nitro and morpholine groups. Differences include:
- Pharmacophore Diversity : The morpholine ring could modulate solubility and target engagement differently than the 1-methylimidazole in the target compound .
Fentanyl-Related Derivatives
Acryloylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide, ) shares the N-(2-phenylethyl) group but replaces the cyanoenamide-imidazole system with a piperidine-acrylamide scaffold. Key distinctions:
- Opioid Receptor Affinity : Acryloylfentanyl’s piperidine moiety is critical for μ-opioid receptor binding, whereas the target compound’s imidazole may confer divergent biological activity.
- Regulatory Status : Acryloylfentanyl is regulated under the 1961 Single Convention, highlighting the importance of structural nuances in legal classification .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
